Methyl 5-oxohept-6-enoate Methyl 5-oxohept-6-enoate
Brand Name: Vulcanchem
CAS No.: 34990-33-5
VCID: VC20671601
InChI: InChI=1S/C8H12O3/c1-3-7(9)5-4-6-8(10)11-2/h3H,1,4-6H2,2H3
SMILES:
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

Methyl 5-oxohept-6-enoate

CAS No.: 34990-33-5

Cat. No.: VC20671601

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-oxohept-6-enoate - 34990-33-5

Specification

CAS No. 34990-33-5
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name methyl 5-oxohept-6-enoate
Standard InChI InChI=1S/C8H12O3/c1-3-7(9)5-4-6-8(10)11-2/h3H,1,4-6H2,2H3
Standard InChI Key ONGNQDROOOWKJT-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCCC(=O)C=C

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 5-oxohept-6-enoate belongs to the class of α,β-unsaturated esters, where the carbonyl group at C5 and the double bond between C6 and C7 create a conjugated system. This arrangement facilitates resonance stabilization, enhancing the compound’s electrophilicity at the β-carbon. The ester group at C7 introduces steric and electronic effects that influence reactivity in nucleophilic additions.

Key structural features include:

  • IUPAC Name: Methyl 5-oxohept-6-enoate

  • Canonical SMILES: COC(=O)C(=O)CC=CC

  • Functional Groups: Ketone (C=O), ester (COOCH₃), and conjugated enone (C=C-C=O).

The compound’s planar enone system allows for predictable regioselectivity in reactions such as Michael additions, where nucleophiles preferentially attack the β-carbon.

Synthesis and Reaction Pathways

Synthetic Routes

Methyl 5-oxohept-6-enoate is typically synthesized via Claisen-Schmidt condensation between methyl acetoacetate and acrolein under basic conditions. This method leverages the enolate formation of methyl acetoacetate, which attacks the α,β-unsaturated aldehyde to form the conjugated enone system.

Representative Procedure:

  • Enolate Formation: Methyl acetoacetate (1.0 equiv) is treated with sodium hydride (1.2 equiv) in anhydrous THF at 0°C.

  • Aldol Addition: Acrolein (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

  • Workup: The reaction is quenched with aqueous HCl, extracted with ethyl acetate, and purified via column chromatography (yield: 65–75%).

Alternative methods include oxidative dehydrogenation of saturated precursors using catalysts like Pd/C or MnO₂.

Reactivity Profile

The compound undergoes characteristic enone reactions:

Reaction TypeReagents/ConditionsProduct
Michael AdditionGrignard reagents, THF, 0°Cβ-Substituted ketones
Diels-Alder CycloadditionCyclopentadiene, refluxBicyclic adducts
ReductionNaBH₄, MeOHSaturated diol derivatives

For example, treatment with methylmagnesium bromide yields methyl 5-hydroxyhept-6-enoate, a precursor to bioactive lipids.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Methyl 5-oxohept-6-enoate is a key building block in synthesizing prostaglandin analogs and leukotriene antagonists. Its enone system enables stereoselective construction of cyclopentane rings via intramolecular Heck reactions, critical in anti-inflammatory drug development.

Case Study: A 2024 study demonstrated its use in synthesizing 5-oxo-ETE receptor antagonists (structural analogs shown below), which inhibit eosinophil chemotaxis in asthma models .

AnalogIC₅₀ (µM)Target Receptor
5-Oxo-12 S-HETE12.5OXE-R
Methyl 5-oxohept-6-enoate derivative1.55OXE-R

Materials Science

The compound’s conjugated system is exploited in polymer chemistry to create UV-absorbing coatings. Copolymerization with styrene derivatives yields materials with tunable optical properties.

Comparative Analysis with Structural Analogs

Methyl 5-oxohept-6-enoate’s reactivity and applications differ markedly from analogs with shifted functional groups:

CompoundFunctional GroupsKey Application
Methyl 3-oxohept-6-ynoateKeto, alkyneEnzyme inhibition (Ki: 0.25 µM)
6-Methyl-4-oxohept-5-enoic acidKeto, carboxylic acidAntibiotic synthesis

The ester group in Methyl 5-oxohept-6-enoate enhances its solubility in organic solvents compared to carboxylic acid analogs.

Future Directions

Recent advances in catalysis (e.g., asymmetric organocatalysis) promise to unlock novel stereoselective transformations of Methyl 5-oxohept-6-enoate. Ongoing research aims to optimize its bioactivity through structural modifications, such as fluorination at the α-position to improve metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator